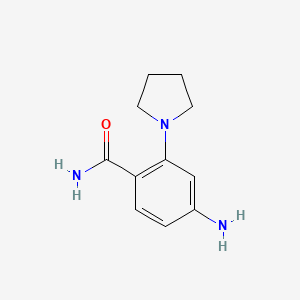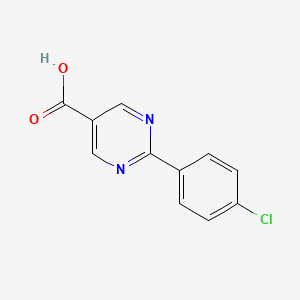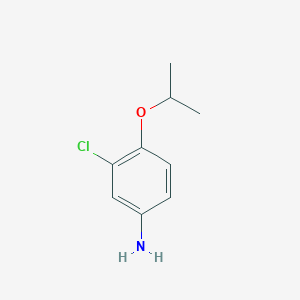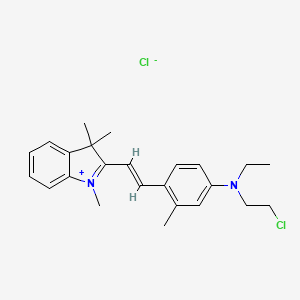
(2-Iodo-benzyl)-isopropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Iodo-benzyl)-isopropyl-amine” is a chemical compound with the molecular formula C10H14IN . It has potential applications in medical, environmental, and industrial research. In medical research, it may have a role in drug development as a potential therapeutic agent for psychiatric and neurological disorders.
Synthesis Analysis
The synthesis of “(2-Iodo-benzyl)-isopropyl-amine” could involve several steps. One possible method involves the amination (arylation) of aromatic aldehydes . This process uses 2-amino-2-phenylpropanoate salts as the amine source and results in a variety of arylmethylamines . Another method involves the oxidation of primary amines to carbonyl compounds .Applications De Recherche Scientifique
Brain Imaging Studies
(Winchell, Baldwin, & Lin, 1980) explored the use of iodophenylalkyl amines labeled with I-123, such as (2-Iodo-benzyl)-isopropyl-amine, for brain studies in rats. They found that halogenating the ring structure of amines like (2-Iodo-benzyl)-isopropyl-amine results in higher brain concentration than non-halogenated compounds, making it promising for brain imaging.
Synthetic Chemistry and Catalysis
(Fu & Huang, 2008) demonstrated the synthesis of compounds using (2-Iodo-benzyl)-isopropyl-amine through electrophilic cyclization, showing its utility in synthetic chemistry. Similarly, (Murugesan et al., 2020) and (Liu et al., 2020) discussed the use of (2-Iodo-benzyl)-isopropyl-amine in catalytic reductive aminations, highlighting its role in the cost-effective production of various amines.
Pharmaceutical and Agrochemical Applications
Research by (Gast et al., 1993) and (Gathirwa & Maki, 2012) utilized (2-Iodo-benzyl)-isopropyl-amine in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.
Advances in Amination Methods
Studies like (Khatua et al., 2022), (Zhang et al., 2009), and (Both et al., 2016) have shown the application of (2-Iodo-benzyl)-isopropyl-amine in various amination processes, contributing to the development of more efficient and environmentally friendly methods for synthesizing amines.
Propriétés
IUPAC Name |
N-[(2-iodophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRNDDHECCPFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodo-benzyl)-isopropyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





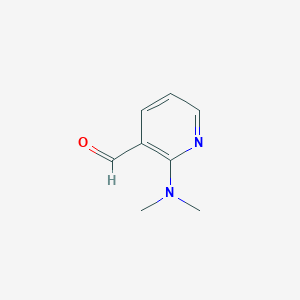
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
